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Compound of Interest

[4-
Compound Name: (Aminomethyl)phenyllmethanesulf
onamide
CAS No.: 191868-55-0
Cat. No.: B3249166

Get Quote

Executive Summary & Chemical Identity

[4-(Aminomethyl)phenyllmethanesulfonamide acts as a bifunctional "linker-scaffold” in

medicinal chemistry. It combines a basic primary amine (mimicking the arginine side chain) with
a sulfonamide moiety (acting as a hydrogen bond donor/acceptor and bioisostere). It is rarely a
standalone drug but serves as a high-value intermediate for synthesizing Factor Xa inhibitors,
Thrombin inhibitors, and hERG/TRPV1 channel modulators.

Physicochemical Profile
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Property Specification
IUPAC Name N-[4-(Aminomethyl)phenyllmethanesulfonamide
CAS Number 128263-66-1 (Hydrochloride salt)
Molecular Formula CsH12N202S (Free base: 200.26 g/mol )
Amine: ~9.4 (Basic) Sulfonamide: ~10.0
pKa Values -
(Weakly Acidic)
. Highly soluble in DMSO, Methanol; Moderate in
Solubility

Water (as HCI salt)

The sulfonamido group (

) is electron-withdrawing relative to an amine but
Electronic Character less so than a nitro group; the aminomethyl
group is a flexible, cationic anchor at

physiological pH.[1]

Structural Biology & Mechanism of Action

This molecule functions primarily as a P1 Ligand Mimic and a Distal Anchor. Its mechanism is
defined by how its two functional ends interact with protein targets.

A. The "P1" Arginine Mimic (Protease Inhibition)

In serine proteases (e.g., Thrombin, Factor Xa, Plasmin), the S1 specificity pocket is deep and
negatively charged (often containing an Aspartate residue).

e Mechanism: The 4-(aminomethyl) group acts as a surrogate for the side chain of Arginine or
Lysine. The positively charged ammonium group (

) forms a critical salt bridge with the Aspartate at the bottom of the S1 pocket.

e Advantage: Unlike a guanidine group (Arginine), the primary amine is less basic and has
better oral bioavailability potential while maintaining electrostatic binding.

B. The "Tail" Anchor (lon Channel Modulation)
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In hERG potassium channels and TRPV1 receptors, the methanesulfonamide moiety acts as a
polar anchor.

e Mechanism: The sulfonamide oxygen atoms accept hydrogen bonds, while the NH proton
acts as a donor. In Class Il antiarrhythmics (e.g., Dofetilide analogs), this group binds to
polar residues (Ser/Thr) within the channel pore or vestibule, stabilizing the drug-receptor
complex.

C. Structural Activity Relationship (SAR) Diagram

The following diagram illustrates the functional dichotomy of the scaffold.
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Figure 1: Pharmacophore dissection showing the dual-binding modes of the scaffold.

Synthetic Routes & Manufacturing

The synthesis requires differentiating two nitrogen centers: the aniline nitrogen and the
benzylamine nitrogen. The standard industrial route prioritizes the formation of the sulfonamide
before the generation of the primary amine to avoid chemoselectivity issues.

Validated Synthetic Pathway (Route B)

o Starting Material: 4-Aminobenzonitrile (commercially available).

o Step 1: Sulfonylation: Selective reaction of the aniline with methanesulfonyl chloride (MsClI).

© 2026 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/product/b3249166/docs?utm_src=pdf-body-img#technical-guide-4-aminomethyl-phenyl-methanesulfonamide-structure-function
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3249166?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Step 2: Reduction: Catalytic hydrogenation of the nitrile to the primary amine.

: - H2, Raney Ni MsCI, Pyridine
4-Aminobenzonitrile (MeOH., NH3) (0°C to RT)
ulfonylation
4

N-(4-cyanophenyl)methanesulfonamide

itrile Reduction
A
[4-(Aminomethyl)phenyllmethanesulfonamide

Click to download full resolution via product page

Figure 2: Step-wise synthesis ensuring regioselectivity.

Detailed Protocol (Self-Validating)

Step 1: Preparation of N-(4-cyanophenyl)methanesulfonamide

Dissolve 4-aminobenzonitrile (1.0 eq) in anhydrous pyridine (5 vol) at 0°C.

Add methanesulfonyl chloride (1.1 eq) dropwise over 30 minutes. Control: Exotherm must
not exceed 10°C.

Stir at Room Temperature (RT) for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1).

Quench: Pour into ice-water (10 vol). The product precipitates as an off-white solid.

Purification: Filter, wash with 1N HCI (to remove pyridine), then water. Dry in vacuo.
Step 2: Reduction to Product (HCI Salt)

o Dissolve intermediate in Methanol saturated with Ammonia (to prevent secondary amine
formation).
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Add Raney Nickel (10 wt%) or Pd/C (5 wt%).

Hydrogenate at 40 psi Hz for 6-12 hours.

Workup: Filter catalyst over Celite. Concentrate filtrate.

Salt Formation: Redissolve in Ethanol, add 4M HCI in Dioxane. The HCI salt precipitates.
Filter and dry.

Therapeutic Applications & Medicinal Chemistry|[3]

[4][5]
A. TRPV1 Antagonists (Pain Management)

Research indicates this scaffold is used to synthesize antagonists for the Vanilloid Receptor 1
(TRPV1), a target for neuropathic pain.[2]

» Role: The scaffold replaces the "C-region" of capsaicin-like molecules, providing a polar tail
that modulates receptor gating without the burning sensation of agonists.

» Key Reference: Patent WO2010010934A1 describes derivatives of this scaffold as potent
TRPV1 antagonists.

B. Serine Protease Inhibitors (Anticoagulants)

o Target: Factor Xa and Thrombin.

e Logic: The aminomethyl-phenyl group fits the S1 pocket. The sulfonamide nitrogen can be
alkylated to extend into the S4 pocket, allowing for high-affinity "L-shaped" inhibitor designs.

C. Class lll Antiarrhythmics

» Relation to Dofetilide: While Dofetilide uses a phenoxy-alkyl linker, this scaffold represents a
truncated analog used to probe the distance requirements for hERG channel blockade. It is
often used as a negative control or a fragment for "fragment-based drug discovery" (FBDD)
screening.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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